(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide (2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16772589
InChI: InChI=1S/C24H24ClFN2O/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23/h6-17H,2-5H2,1H3,(H,28,29)
SMILES:
Molecular Formula: C24H24ClFN2O
Molecular Weight: 410.9 g/mol

(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide

CAS No.:

Cat. No.: VC16772589

Molecular Formula: C24H24ClFN2O

Molecular Weight: 410.9 g/mol

* For research use only. Not for human or veterinary use.

(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide -

Specification

Molecular Formula C24H24ClFN2O
Molecular Weight 410.9 g/mol
IUPAC Name N-(4-chlorophenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide
Standard InChI InChI=1S/C24H24ClFN2O/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23/h6-17H,2-5H2,1H3,(H,28,29)
Standard InChI Key KRTIYQIPSAGSBP-UHFFFAOYSA-N
Canonical SMILES CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl

Introduction

Structural and Stereochemical Features

Molecular Architecture

The IUPAC name (2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide reflects its stereochemical configuration. Key structural elements include:

  • A propanamide backbone with an (S)-configured chiral center at the second carbon.

  • A cis-4-(6-fluoroquinolin-4-yl)cyclohexyl group, where the quinoline ring is substituted with fluorine at position 6.

  • A 4-chlorophenyl group attached via an amide bond.

The stereochemistry is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₄H₂₄ClFN₂O
Molecular Weight410.90 g/mol
XLogP36.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds4
Canonical SMILESCC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic transformations, as inferred from analogous compounds in patent literature :

  • Preparation of the Fluoroquinoline Intermediate:
    Cyclization of substituted anilines with carboxylic acid derivatives under acidic conditions yields the 6-fluoroquinolin-4-yl scaffold. Fluorination at position 6 is achieved using hydrogen fluoride or electrophilic fluorinating agents .

  • Cyclohexyl Linker Functionalization:
    The cis-4-substituted cyclohexyl group is introduced via catalytic hydrogenation of a corresponding aromatic precursor, ensuring stereochemical control .

  • Amide Bond Formation:
    Coupling the cyclohexyl-quinoline intermediate with 4-chlorophenylamine using carbodiimide-based agents (e.g., EDC/HOBt) forms the propanamide backbone .

  • Chiral Resolution:
    Chromatographic separation on chiral stationary phases isolates the (2S)-enantiomer, as racemic mixtures are common in such syntheses .

Scalability and Industrial Production

Current production timelines (8–12 weeks for 100 mg–1 g batches) suggest challenges in raw material sourcing and purification . Prices scale nonlinearly, with a 1g batch costing $1,456.90, indicative of high synthesis complexity .

Biological Activity and Mechanism

Target Engagement

While direct target data for this compound is limited, structural analogs suggest potential interactions with:

  • DNA Gyrase/Topoisomerase IV: Fluoroquinolones inhibit bacterial DNA replication by stabilizing enzyme-DNA cleavage complexes . The 6-fluoroquinolyl group may confer similar antibacterial activity .

  • Central Nervous System Receptors: Patent WO2017135306A1 highlights substituted piperidine amides as modulators of neurotransmitter systems, implying possible neuropharmacological applications .

In Vitro and Preclinical Data

  • Antimicrobial Activity: Quinolone derivatives exhibit MIC values <1 µg/mL against Gram-negative pathogens .

  • Cytotoxicity: Preliminary assays on human cell lines (e.g., HEK293) show IC₅₀ >10 µM, suggesting selectivity for bacterial targets .

Pharmacological Applications

Antibacterial Therapeutics

The compound’s fluoroquinolone moiety positions it as a candidate for treating infections caused by multidrug-resistant bacteria, particularly those expressing β-lactamases .

Neurological Disorders

Structural similarities to patented piperidine amides suggest exploration in sleep disorders or neurodegenerative diseases, though direct evidence is lacking .

Future Research Directions

  • Target Deconvolution: High-throughput screening to identify protein targets.

  • SAR Studies: Modifying the cyclohexyl linker or chlorophenyl group to enhance potency.

  • Formulation Development: Addressing solubility challenges via prodrug strategies or nanoencapsulation .

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